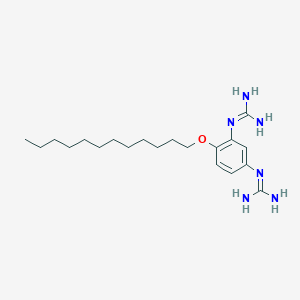
(Acetato-O)ethylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetato-O)ethylmercury, also known as ethylmercury acetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process that involves the reaction of mercury with ethyl acetate, followed by purification and isolation of the final product. Ethylmercury acetate has been shown to have a variety of biochemical and physiological effects, which make it a valuable tool for studying the mechanisms of action of various biological processes. In
Mechanism Of Action
The mechanism of action of (Acetato-O)(Acetato-O)ethylmercury is complex and not fully understood. However, it is believed to interact with cellular proteins and enzymes, disrupting their function and leading to a variety of biochemical and physiological effects. (Acetato-O)(Acetato-O)ethylmercury has been shown to affect the nervous system, immune system, and cardiovascular system, among others.
Biochemical And Physiological Effects
(Acetato-O)(Acetato-O)ethylmercury has a variety of biochemical and physiological effects, including the inhibition of enzymes involved in DNA synthesis and repair, the disruption of cellular signaling pathways, and the induction of oxidative stress. Additionally, (Acetato-O)(Acetato-O)ethylmercury has been shown to have toxic effects on the nervous system, leading to neurological symptoms such as tremors, seizures, and cognitive impairment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (Acetato-O)(Acetato-O)ethylmercury in lab experiments is its ability to act as a tracer, allowing researchers to track the movement of molecules and compounds within living organisms. Additionally, (Acetato-O)(Acetato-O)ethylmercury has potential therapeutic applications in the treatment of certain diseases. However, there are also limitations to the use of (Acetato-O)(Acetato-O)ethylmercury, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research involving (Acetato-O)(Acetato-O)ethylmercury. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders. Additionally, there is ongoing research into the mechanisms of action of (Acetato-O)(Acetato-O)ethylmercury, with the goal of better understanding its effects on cellular processes and identifying potential targets for therapeutic intervention. Finally, there is a need for continued research into the environmental impact of (Acetato-O)(Acetato-O)ethylmercury, particularly its potential role in the pollution of water and soil.
Synthesis Methods
The synthesis of (Acetato-O)(Acetato-O)ethylmercury involves the reaction of mercury with ethyl acetate in the presence of a catalyst. The reaction proceeds through a series of steps that involve the formation of intermediate compounds, which are then purified and isolated to yield the final product. The synthesis process is complex and requires a high degree of precision to ensure that the final product is pure and free of contaminants.
Scientific Research Applications
(Acetato-O)(Acetato-O)ethylmercury has a wide range of scientific research applications, including its use as a tracer in biological and environmental studies. It can be used to track the movement of molecules and compounds within living organisms, as well as to monitor the distribution of pollutants in the environment. Additionally, (Acetato-O)(Acetato-O)ethylmercury has been shown to have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurodegenerative disorders.
properties
CAS RN |
109-62-6 |
|---|---|
Product Name |
(Acetato-O)ethylmercury |
Molecular Formula |
C4H8HgO2 |
Molecular Weight |
288.7 g/mol |
IUPAC Name |
ethylmercury(1+);acetate |
InChI |
InChI=1S/C2H4O2.C2H5.Hg/c1-2(3)4;1-2;/h1H3,(H,3,4);1H2,2H3;/q;;+1/p-1 |
InChI Key |
UVCFFGYNJOPUSF-UHFFFAOYSA-M |
SMILES |
CC[Hg+].CC(=O)[O-] |
Canonical SMILES |
CC[Hg+].CC(=O)[O-] |
Other CAS RN |
109-62-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)






![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)